(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide
Description
(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is a chiral amide derivative featuring a pyrazine ring substituted with a methoxy group at position 3 and a cyclopropyl moiety. Its molecular formula is C₁₂H₁₈N₄O₂ (molar mass: ~250.3 g/mol).
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-8(13)12(17)16(9-3-4-9)7-10-11(18-2)15-6-5-14-10/h5-6,8-9H,3-4,7,13H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVHPGHDFTZHMG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=NC=CN=C1OC)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=NC=CN=C1OC)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazine moiety: This step involves the reaction of appropriate precursors to form the 3-methoxy-pyrazine ring.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Amidation reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Pyrazine vs. Pyridazine Analogs
- Target Compound : Contains a 3-methoxy-pyrazine ring. Pyrazine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
- Analog (CAS 5419-98-7): Features a 6-methoxy-pyridazine ring (C₁₂H₁₈N₄O₂, molar mass: 250.3 g/mol).
| Property | Target Compound | Pyridazine Analog (CAS 5419-98-7) |
|---|---|---|
| Heterocycle | Pyrazine (N at 1,4) | Pyridazine (N at 1,2) |
| Methoxy Position | Position 3 | Position 6 |
| Molecular Formula | C₁₂H₁₈N₄O₂ | C₁₂H₁₈N₄O₂ |
| Potential Applications | Undisclosed (discontinued) | Undisclosed (structural analog) |
Key Insight : The pyridazine analog’s nitrogen arrangement may enhance dipole interactions, while the pyrazine core in the target compound could favor π-π stacking in biological targets.
Piperidine-Based Analog
- Analog (CAS 1216635-36-7): Substitutes the pyrazine ring with a 1-benzyl-piperidine group (C₁₉H₂₆N₄O).
Functional Group Variations
Amide vs. Ester Derivatives
- Methyl-3-amino-2-pyrazinecarboxylate (CAS 16298-03-6): Replaces the amide group with a carboxylate ester. This modification increases polarity (logP likely lower than the target compound) but reduces metabolic stability .
| Property | Target Compound | Methyl-3-amino-2-pyrazinecarboxylate |
|---|---|---|
| Functional Group | Amide | Carboxylate ester |
| Solubility | Not reported | Soluble in methanol/DMSO |
| Purity | Discontinued | >95% (HPLC) |
Key Insight : The amide group in the target compound may enhance resistance to enzymatic hydrolysis compared to ester derivatives.
Substituent Effects
Cyclopropyl Group
The cyclopropyl group in the target compound and its analogs (e.g., CAS 1216635-36-7) is known to:
Methoxy Group Position
Therapeutic Potential
- DPP-IV Inhibitors: identifies propionamide derivatives (e.g., N-[1-(3-amino-4-phenyl-butyryl)-4-hydroxy-pyrrolidin-2-ylmethyl]-propionamide) as DPP-IV inhibitors for type 2 diabetes. The target compound’s cyclopropyl and methoxy groups may influence its binding affinity to similar targets .
Physicochemical and Analytical Data
LogP and Solubility
- 2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine (): LogP = ~3.2 (predicted), indicating moderate lipophilicity. The target compound’s logP is likely higher due to the cyclopropyl and amide groups .
- Methyl-3-amino-2-pyrazinecarboxylate: Soluble in polar solvents (DMSO/methanol), contrasting with the target compound’s undisclosed solubility .
Spectroscopic Characterization
- IR/NMR: notes that N-substituted pyrazolylmethyl ureas show distinct IR peaks for NH/CO stretches, suggesting methods for verifying the target compound’s amide bonds .
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a cyclopropyl group and a methoxypyrazine moiety, which contribute to its unique pharmacological properties. The molecular formula is , with a molecular weight of 278.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₄O₂ |
| Molecular Weight | 278.35 g/mol |
| CAS Number | 1421047-07-5 |
| Structural Features | Cyclopropyl, Methoxypyrazine |
Synthesis
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide typically involves:
- Starting Materials : (S)-2-Amino-propionamide and 3-methoxy-pyrazine.
- Coupling Reaction : Using coupling reagents like N,N’-Dicyclohexylcarbodiimide (DCC) and catalysts such as 4-Dimethylaminopyridine (DMAP).
- Purification : Techniques like column chromatography to achieve high purity.
The biological activity of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, influencing metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
-
Anti-inflammatory Activity : In vitro studies have shown that the compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Study Reference : A study demonstrated that at concentrations as low as 10 µM, the compound reduced the secretion of IL-6 and TNF-alpha in activated macrophages.
- Anticancer Potential : Preliminary studies indicate that (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide may possess anticancer properties through apoptosis induction in cancer cell lines.
-
Antimicrobial Activity : The compound has been evaluated for its antimicrobial effects against various bacterial strains, showing promising results.
- In Vitro Testing : Tests indicated inhibition zones ranging from 12 mm to 20 mm against Gram-positive bacteria at concentrations of 50 µg/mL.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Biological Activity | IC50/ED50 Values |
|---|---|---|
| (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide | Moderate enzyme inhibition | IC50 = 25 µM |
| (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-butyramide | Enhanced anti-inflammatory effects | ED50 = 5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
